FGTI-2734

概要

説明

FGTI-2734 is a dual inhibitor of farnesyl transferase and geranylgeranyl transferase-1. This compound is designed to thwart the resistance mechanisms of KRAS-driven cancers by inhibiting the membrane localization of KRAS, a protein that plays a crucial role in oncogenesis .

準備方法

The synthesis of FGTI-2734 involves the use of specific reaction conditions to achieve high purity and efficacy. The compound is prepared through a series of chemical reactions that include the use of farnesyl transferase and geranylgeranyl transferase inhibitors. The industrial production methods involve careful control of reaction conditions to ensure the compound’s stability and activity .

化学反応の分析

FGTI-2734 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of this compound that retain its inhibitory activity .

科学的研究の応用

FGTI-2734 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of farnesyl transferase and geranylgeranyl transferase-1.

Biology: Investigated for its effects on KRAS-driven cellular processes.

Medicine: Explored as a potential therapeutic agent for treating KRAS-driven cancers, such as pancreatic, lung, and colon cancers.

Industry: Utilized in the development of new anticancer drugs and therapies .

作用機序

FGTI-2734 exerts its effects by inhibiting the activity of farnesyl transferase and geranylgeranyl transferase-1. These enzymes are responsible for the post-translational modification of KRAS, which is essential for its membrane localization and oncogenic activity. By inhibiting these enzymes, this compound prevents the membrane localization of KRAS, thereby thwarting its oncogenic signaling pathways. This leads to the induction of apoptosis and inhibition of tumor growth .

類似化合物との比較

FGTI-2734 is unique in its dual inhibition of farnesyl transferase and geranylgeranyl transferase-1. Similar compounds include:

Farnesyl transferase inhibitors (FTIs): These compounds specifically inhibit farnesyl transferase but may not be effective against KRAS-driven cancers due to compensatory geranylgeranylation.

Geranylgeranyl transferase inhibitors (GGTIs): These compounds specifically inhibit geranylgeranyl transferase-1 but may not fully inhibit KRAS activity due to residual farnesylation.

This compound overcomes these limitations by simultaneously inhibiting both enzymes, making it a more effective therapeutic agent for KRAS-driven cancers .

特性

IUPAC Name |

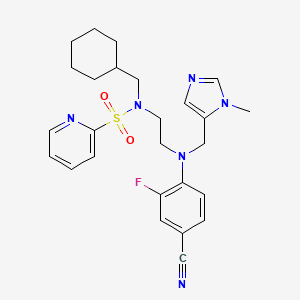

N-[2-[4-cyano-2-fluoro-N-[(3-methylimidazol-4-yl)methyl]anilino]ethyl]-N-(cyclohexylmethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN6O2S/c1-31-20-29-17-23(31)19-32(25-11-10-22(16-28)15-24(25)27)13-14-33(18-21-7-3-2-4-8-21)36(34,35)26-9-5-6-12-30-26/h5-6,9-12,15,17,20-21H,2-4,7-8,13-14,18-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNRVJLIEMQDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CN(CCN(CC2CCCCC2)S(=O)(=O)C3=CC=CC=N3)C4=C(C=C(C=C4)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride](/img/structure/B2643057.png)

![N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2643058.png)

![N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2643060.png)

![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2643062.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2643063.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2643065.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2643073.png)

![N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2643078.png)

![N-[(4-methoxyphenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2643080.png)